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Compound of Interest

Compound Name: AM-1488

Cat. No.: B15558889 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the use of AM-1488, a positive

allosteric modulator (PAM) of glycine receptors (GlyRs), for the study of pain in mouse models.

The following sections detail the mechanism of action, quantitative data on effective dosages,

and detailed experimental protocols for inducing and assessing pain.

Introduction
AM-1488 is a potent and orally active potentiator of glycine receptors, specifically targeting α1

and α3 subunits.[1][2] In preclinical studies, it has demonstrated significant analgesic properties

in mouse models of neuropathic pain, suggesting its potential as a therapeutic agent for

chronic pain conditions.[1][2] Its mechanism of action involves enhancing the inhibitory

neurotransmission mediated by glycine in the spinal cord, thereby reducing pain signaling.[3]

Data Presentation
The following table summarizes the quantitative data for the administration of AM-1488 in a

mouse model of neuropathic pain.
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Compound Dosage
Route of
Administrat
ion

Mouse
Model

Efficacy Reference

AM-1488 20 mg/kg Oral gavage
Spared Nerve

Injury (SNI)

94% reversal

of tactile

allodynia

[1]

Pregabalin

(Reference)
30 mg/kg Oral gavage

Spared Nerve

Injury (SNI)

Comparable

efficacy to

AM-1488

[2]

Mechanism of Action
AM-1488 acts as a positive allosteric modulator of glycine receptors (GlyRs), which are ligand-

gated chloride ion channels. In chronic pain states, the inhibitory function of glycinergic

neurons in the dorsal horn of the spinal cord is often diminished. AM-1488 binds to a site on

the GlyR distinct from the glycine binding site, enhancing the receptor's response to glycine.

This potentiation of α1 and α3 subunit-containing GlyRs leads to an increased influx of chloride

ions into the neuron, hyperpolarizing the cell and thus reducing the transmission of nociceptive

signals.[2][4][5][6]

Presynaptic Terminal

Postsynaptic Neuron (Dorsal Horn)

Glycine

Glycine Receptor
(α1/α3 subunits)

 Binds to
 orthosteric site

Cl- Influx

 Potentiated
 openingAM-1488

 Binds to
 allosteric site Hyperpolarization Reduced Pain

Signal Transmission

Anesthetize Mouse Incision & Sciatic
Nerve Exposure

Ligate Common Peroneal
& Tibial Nerves Transect Ligated Nerves Close Muscle & Skin Post-operative Recovery

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 4 Tech Support

https://www.medchemexpress.com/am-1488.html
https://www.mdpi.com/2218-273X/11/6/846
https://www.benchchem.com/product/b15558889?utm_src=pdf-body
https://www.benchchem.com/product/b15558889?utm_src=pdf-body
https://www.mdpi.com/2218-273X/11/6/846
https://pmc.ncbi.nlm.nih.gov/articles/PMC8984470/
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2022.848642/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105467/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Up-Down Method

Start with filament
near threshold

Apply filament
to paw

Paw Withdrawal?

Positive Response:
Use next lower filament

Yes

No Response:
Use next higher filament

No

Calculate 50%
Withdrawal Threshold

After sufficient trials After sufficient trials

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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